B1577529 CGA 41-70

CGA 41-70

Cat. No.: B1577529
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Description

Historical Perspectives and Discovery Context of CGA

The study of chlorogenic acids has a history dating back to the 19th century. Early investigations into substances found in green coffee beans laid the groundwork for the discovery of CGA. The first documented reference to an acidic substance isolated from green coffee beans that could be precipitated as a salt dates back to 1844 by Rochleder. nih.gov Two years later, in 1846, the same researcher proposed an empirical formula for this free acid. nih.gov The process of gradual discovery continued, and in 1920, K. Freudenberg reported the hydrolysis of CGA by the enzyme tannase, which yielded equimolar amounts of quinic acid and caffeic acid. acs.orgnih.gov In 1932, Fischer and Dangschat deduced that CGA was 3-caffeoylquinic acid (3-CQA). nih.gov Under current IUPAC recommendations, this is known as 5-O-caffeoylquinic acid (5-CQA). mdpi.comcore.ac.uknih.gov Since the mid-1990s, advancements in analytical techniques like NMR spectroscopy and HPLC have led to the identification of over 400 isomers of CGA from various sources. nih.govrsc.org

Broader Significance of CGA in Academic Inquiry (e.g., plant biochemistry, environmental science)

CGA holds significant importance in various academic fields, including plant biochemistry and environmental science. In plant biochemistry, CGA is recognized as a crucial plant secondary metabolite. nih.govcore.ac.ukmdpi.com It plays a vital role in plant defense mechanisms and survival strategies. mdpi.com CGA is an important factor in plant metabolism and serves as an intermediate in the biosynthesis of lignin. acs.orgwikipedia.orgnih.govnih.gov The production of CGA in plants can be initiated by several factors, such as changes in environmental conditions, plant stress, and pest infestation. coffeechemistry.com

In environmental science, research involving CGA often focuses on its presence in various plant materials and agricultural by-products, such as spent coffee grounds. semanticscholar.orgmdpi.comresearchgate.net Studies investigate efficient and environmentally friendly methods for extracting CGA and other phenolic compounds from these sources, highlighting the potential for utilizing agricultural waste. mdpi.comresearchgate.net The environmental impact of different extraction methods for CGA has also been a subject of study, evaluating factors like acidification, climate change, and ecotoxicity. researchgate.net Furthermore, the bioavailability and metabolism of CGA, which largely depend on its metabolism by gut microflora, touch upon environmental aspects related to the interaction between dietary compounds and biological systems. semanticscholar.org

Research findings on CGA in academic inquiry include:

CGA is an ester of caffeic acid and L-quinic acid. acs.orgwikipedia.org

It is an important factor in plant metabolism. acs.orgwikipedia.org

CGA is an intermediate metabolite in the biosynthesis of lignin. wikipedia.orgnih.govnih.gov

It is widely found in plants, fruits, and vegetables. nih.govnih.gov Coffee beans are a particularly rich source. nih.govcoffeechemistry.com

Over a dozen isomers of chlorogenic acid exist, with 3-CGA being predominant in coffee. coffeechemistry.com

The content of CGA in coffee can vary based on roasting degree and geographical origin. nih.gov Roasting generally decreases CGA content. nih.govcoffeechemistry.com

CGA production in plants is influenced by environmental conditions, stress, and pest infestation. coffeechemistry.com

Studies explore the extraction of CGA from agricultural waste like spent coffee grounds using various methods, evaluating their environmental impact. mdpi.comresearchgate.net

The bioavailability of CGA is significantly influenced by gut microflora metabolism. semanticscholar.org

Here is a data table summarizing the historical discovery timeline of CGA:

YearKey EventResearcher(s)Source
1844Isolation of acidic substance from green coffee beansRochleder nih.gov
1846Proposed empirical formula for the free acidRochleder nih.gov
1920Hydrolysis of CGA yielding quinic and caffeic acidK. Freudenberg acs.orgnih.gov
1932Deduced CGA as 3-caffeoylquinic acidFischer and Dangschat nih.gov
Mid-1990s onwardsIdentification of over 400 isomers using advanced techniquesVarious researchers nih.govrsc.org

Here is a data table showing the approximate range of total CGA content in green coffee beans:

Coffee TypeApproximate Total CGA Content (% dry weight)Source
Arabica6-7 coffeechemistry.com
RobustaUp to 10 coffeechemistry.com
Green Coffee6.0-9.0 g/100 g (equivalent to 6-9%) nih.gov

Properties

bioactivity

Antifungal

sequence

TLRGDERILSILRHQNLLKELQDLALQGAK

Origin of Product

United States

Biosynthesis and Chemoenzymatic Synthesis of Chlorogenic Acid Cga

Elucidation of Natural Biosynthetic Pathways of CGA

The natural biosynthesis of CGA primarily occurs through the phenylpropanoid pathway. frontiersin.org This pathway converts phenylalanine into various phenolic compounds, including the precursors for CGA.

Identification and Characterization of Key Enzymes in CGA Biosynthesis

Several key enzymes are involved in the natural biosynthesis of CGA. The initial step in the phenylpropanoid pathway involves phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. frontiersin.orgfrontiersin.org PAL is considered a key rate-limiting enzyme in this pathway. frontiersin.org

Following this, trans-cinnamate 4-monooxygenase (C4H) catalyzes the conversion of trans-cinnamic acid to p-coumaric acid. frontiersin.org 4-coumarate-CoA ligase (4CL) then converts p-coumaric acid and other cinnamic acid derivatives into their coenzyme A derivatives, which serve as intermediates for various phenylpropanoid compounds, including CGA. frontiersin.orgfrontiersin.org

A crucial enzyme in CGA synthesis is hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT). mdpi.com HQT catalyzes the esterification of caffeoyl-CoA and quinic acid to form CGA. frontiersin.orgmdpi.com Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) is also involved and can positively regulate CGA synthesis. frontiersin.org HCT can convert p-coumaroyl-quinic acid into CGA through sequential action with coumarate 3-hydroxylase (C3'H). mdpi.com C3'H is another key enzyme in the CGA synthesis pathway and can regulate the synthesis of secondary metabolites like CGA. frontiersin.org

Research has identified these enzymes in various plants, including Gardenia jasminoides and coffee. frontiersin.orguea.ac.uk For example, in G. jasminoides, differentially expressed genes related to PAL, C4H, 4CL, HCT, and C3H have been identified as involved in CGA biosynthesis. frontiersin.org In coffee, HQT is considered entirely responsible for the synthesis of the major CGA, 5-caffeoylquinic acid (5-CQA). uea.ac.uk

Genetic Regulation and Transcriptional Control of CGA Biosynthetic Genes

The synthesis of CGA is regulated at the genetic level by both structural and regulatory genes. Structural genes encode the enzymes directly involved in the biosynthetic pathway, such as PAL, C4H, 4CL, HCT, C3'H, and HQT. mdpi.com Regulatory genes, such as transcription factors, orchestrate metabolic flux by controlling the expression of these structural genes. mdpi.com

Studies in plants like Populus tomentosa have investigated the genetic architecture underlying CGA biosynthesis using techniques like genome-wide association studies (GWAS) and expression quantitative trait nucleotide (eQTN) mapping. nih.govnih.gov These studies aim to identify the genes and regulatory elements that influence CGA accumulation. In P. tomentosa, a genetic network of six causal genes was constructed that coordinately regulate CGA biosynthesis. nih.govnih.gov

Transcriptional regulation plays a significant role in controlling the levels of enzymes in the pathway. For instance, in Gardenia jasminoides, treatment with methyl jasmonate (MeJA) led to the significant upregulation of several genes involved in CGA biosynthesis, including PAL, C4H, 4CL, HCT, and C3H, correlating with enhanced CGA accumulation. frontiersin.org Phytohormones like abscisic acid (ABA) and methyl jasmonate (MeJA) have also been shown to regulate the expression of CGA metabolism-related genes in potato tubers, affecting CGA content. researchgate.net

Analysis of Precursor Metabolism and Metabolic Flux in CGA Production

The availability of precursors and the flow of metabolites through the phenylpropanoid pathway directly impact CGA production. Phenylalanine is the initial precursor for the phenylpropanoid pathway, and its conversion by PAL is a key step controlling the entry of precursors into the pathway. frontiersin.orgfrontiersin.org

Metabolic flux analysis helps in understanding how changes in gene expression or enzyme activity affect the flow of metabolites towards CGA synthesis. Upregulation of genes in the phenylpropanoid pathway has been linked to increased metabolic flux and enhanced accumulation of secondary metabolites like CGA. frontiersin.org

In some cases, metabolic engineering strategies aim to redirect metabolic flux towards CGA production by manipulating the expression of key enzymes or by altering competing pathways. For example, in Saccharomyces cerevisiae, strategies have been employed to unlock the shikimate pathway and optimize carbon distribution to improve CGA production. acs.org In Escherichia coli, a coculture strategy has been used to avoid metabolic flux competition between the biosynthesis of caffeic acid and quinic acid, the two precursors for CGA. nih.gov

Heterologous Biosynthesis and Metabolic Engineering Approaches for CGA Production

Due to the challenges associated with extracting CGA from natural plant sources, such as low content and complex purification, heterologous biosynthesis in microorganisms has emerged as a promising alternative. acs.orgoup.com Metabolic engineering involves modifying the metabolic pathways of host organisms, such as bacteria or yeast, to produce CGA.

Significant progress has been made in engineering microorganisms for de novo biosynthesis of CGA from simple carbon sources like glucose. acs.orgacs.orgnih.gov This typically involves introducing the necessary plant or bacterial genes encoding the enzymes of the CGA biosynthetic pathway into the host organism.

Studies have successfully engineered Escherichia coli and Saccharomyces cerevisiae for CGA production. acs.orgnih.govnih.govacs.org These efforts often involve optimizing the expression of heterologous enzymes, balancing metabolic pathways, and improving the availability of precursors. For instance, engineering S. cerevisiae has involved unlocking the shikimate pathway, optimizing the L-phenylalanine branch, and increasing the copy number of CGA pathway genes. acs.org In E. coli, strategies have included using artificial microbial communities or cocultures where different strains are engineered to perform specific modules of the CGA biosynthetic pathway, thus avoiding metabolic flux competition. nih.govnih.govresearchgate.net

Recent research has also focused on improving the efficiency of heterologous biosynthesis through strategies like optimizing cis-acting elements and enhancing NADPH regeneration, which is crucial for the activity of certain enzymes in the pathway. acs.org

Chemoenzymatic and De Novo Synthetic Strategies for CGA and Its Derivatives

In addition to natural biosynthesis and heterologous production, chemoenzymatic and de novo synthetic strategies are also explored for obtaining CGA and its derivatives.

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis. This approach can be advantageous for synthesizing complex molecules like CGA, potentially offering milder reaction conditions and higher specificity compared to purely chemical synthesis. While the search results primarily discuss the biosynthesis of CGA, some mention the chemoenzymatic synthesis of caffeic acid β-phenethyl ester (CAPE) from chlorogenic acid found in coffee bean extract, highlighting the use of enzymes like Candida antarctica lipase (B570770) B in modifying CGA or its related compounds. oup.comnih.gov This suggests that enzymatic methods can be applied to CGA for the synthesis of derivatives.

Research into de novo biosynthesis in microorganisms, as discussed in section 2.2, can also be considered a form of de novo synthesis, but it utilizes biological systems rather than traditional chemical reactions. The goal is to build the compound from simpler precursors within a living cell or using cell-free systems. oup.comnih.govmaxapress.com

Molecular and Cellular Mechanisms of Action of Chlorogenic Acid Cga

Biochemical Interactions and Target Modulation by CGA

CGA exerts its biological effects through direct interactions with enzymes and receptors, as well as by modulating various signaling pathways mdpi.com. These interactions are crucial to understanding its therapeutic potential in various conditions.

Investigations into Enzyme Inhibition and Activation by CGA (e.g., kinase, hydrolase activities)

Research has demonstrated that CGA can modulate the activity of numerous enzymes. For instance, CGA has been shown to inhibit the activity of hepatic α-glucosidase and glucose-6-phosphatase (G6Pase), enzymes involved in glucose metabolism mdpi.comnih.gov. Inhibition of G6Pase, which catalyzes the final step in gluconeogenesis and glycogenolysis, contributes to CGA's glucose-lowering effects mdpi.comnih.govcaldic.com. Studies have identified CGA as a competitive inhibitor of human hepatic glucose-6-phosphatase activity caldic.com. The caffeoylquinic acids and dicaffeoylquinic acids within CGA are considered the primary compounds mediating this inhibition caldic.com.

CGA also affects enzymes involved in lipid metabolism. It has been reported to inhibit pancreatic lipase (B570770) activity mdpi.commdpi.com. Furthermore, CGA can inhibit enzymes involved in fatty acid synthesis, such as fatty acid synthase (FAS), HMG-CoA reductase, and cholesterol acyltransferase mdpi.commdpi.com. The modulation of AMP-activated protein kinase (AMPK) by CGA plays a significant role in regulating cellular glucose and lipid metabolism by influencing the activity of enzymes like acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase I (CPT-1) mdpi.comnih.gov. Activation of AMPK by CGA leads to the suppression of hepatic glucose production and fatty acid synthesis nih.gov.

Beyond metabolic enzymes, CGA has been shown to inhibit dehydroquinate synthase (DHQS), an enzyme in the shikimate pathway found in bacteria. Structural and biochemical analyses revealed that CGA occupies the substrate binding site of DHQS, inhibiting its catalysis asm.org. CGA has also been reported to increase the enzymatic activities of glutathione (B108866) S-transferases (GST) and NAD(P)H: quinone oxidoreductase, which are phase 2 detoxifying enzymes nih.gov.

Receptor Binding and Signaling Pathway Modulation by CGA in In Vitro Systems

CGA interacts with various cellular receptors and modulates downstream signaling pathways in in vitro systems. It can influence neuroreceptor and ion channel activity, contributing to neuromodulation mdpi.com.

Several studies highlight CGA's impact on key signaling cascades. CGA can curtail NF-κB pathways, which are central to inflammatory responses mdpi.comfrontiersin.orgmdpi.comnih.gov. It inhibits the activation of NF-κB, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes nih.gov. CGA also modulates MAPK signaling pathways, including ERK1/2, JNK, and p38, often leading to the suppression of inflammatory mediators mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net.

The Nrf2 pathway, critical for antioxidant defense, is activated by CGA mdpi.comfrontiersin.orgmdpi.comnih.govsemanticscholar.orgfrontiersin.org. CGA stimulates the nuclear translocation of Nrf2, leading to the induction of antioxidant enzymes like GST and NAD(P)H: quinone oxidoreductase nih.gov.

In the context of cancer, CGA has been found to modulate signaling pathways such as EGFR/PI3K/mTOR, HIF, and VEGF, which are involved in tumor growth and angiogenesis iiarjournals.org. It can also influence the EGFR/p-Akt/Snail pathway, affecting cancer cell migration and invasion iiarjournals.org. In liver fibrosis, CGA has been shown to block the miR-21-regulated TGF-β1/Smad7 signaling pathway in vitro frontiersin.org.

CGA's interaction with proteins can involve both non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, and covalent reactions, which can alter protein properties nih.gov.

Molecular Basis of CGA's Biological Activities (e.g., antioxidant mechanisms at a molecular level)

The antioxidant properties of CGA are among its most well-established biological activities frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. At a molecular level, this is primarily attributed to the presence of multiple phenolic hydroxyl groups and a carboxyl group in its structure frontiersin.org. These functional groups enable CGA to readily react with and neutralize free radicals frontiersin.orgresearchgate.net.

CGA can scavenge reactive oxygen species (ROS) through direct mechanisms, including hydrogen atom transfer (HAT) and radical adduct formation (RAF) mdpi.comresearchgate.net. In basic environments, such as physiological pH, sequential proton loss electron transfer (SPLET) is considered a likely antioxidative mechanism with a high reaction rate researchgate.net. The stable phenoxyl radicals formed after CGA donates a hydrogen atom further contribute to protecting cells from oxidative damage mdpi.com.

Beyond direct radical scavenging, CGA's antioxidant effects are also mediated through the activation of the Nrf2 pathway, which upregulates the expression and activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and glutathione S-transferase (GST) mdpi.comfrontiersin.orgmdpi.comnih.govsemanticscholar.orgfrontiersin.org. This dual action of directly neutralizing free radicals and enhancing the cellular antioxidant defense system underlies CGA's potent antioxidant capacity.

Structure-Activity Relationship (SAR) Studies of CGA and Its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of CGA and its analogs relates to their biological activities rsc.orgresearchgate.netnih.gov. These studies help identify key functional groups and structural features responsible for specific effects and guide the design of novel compounds with improved properties rsc.orgresearchgate.netnih.gov.

Impact of Structural Modifications on Molecular Interactions and Biochemical Responses

Modifications to the structure of CGA can significantly impact its interactions with biological targets and its biochemical responses. CGA is an ester formed from caffeic acid and quinic acid mdpi.comfrontiersin.orgnih.govfrontiersin.org. Studies on CGA analogs have investigated the contribution of these moieties and their functional groups to various activities rsc.orgresearchgate.net.

For instance, research on the hypolipidemic effects of CGA and its analogs suggests that the phenolic hydroxyl groups on the caffeic acid moiety are vital for this activity rsc.org. Blockage of these phenolic hydroxyl groups abolished the lipid-lowering effect, while modifications to the hydroxyl and carboxyl groups on the quinic acid moiety did not necessarily deteriorate the activity rsc.orgresearchgate.net.

SAR studies on the inhibition of glucose-6-phosphatase by chlorogenic acids have shown that the position of the caffeoyl residue on the quinic acid is an important determinant of inhibitory activity caldic.com.

The strength and type of sensitization induced by CGA and its isomers upon intravenous exposure have been correlated with structural differences, highlighting the impact of chemical structure factors like atomic mass, electronegativity, shape, size, distribution, weight, and polarizabilities nih.gov.

The presence of free hydroxyl groups in the CGA molecule appears crucial for facilitating hydrogen bonding with essential amino acid residues of targeted proteins, as revealed in computational SAR analysis frontiersin.org.

Computational Modeling and In Silico Analysis of CGA-Target Interactions

Computational modeling and in silico analysis play a significant role in predicting and understanding the interactions between CGA and its potential biological targets frontiersin.orgijrrr.comscirp.orgresearchgate.netnih.govacs.org. Techniques such as molecular docking, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, and molecular dynamics simulations are employed frontiersin.orgijrrr.comscirp.orgresearchgate.netacs.org.

Molecular docking studies can predict the binding affinity and interaction modes of CGA with target proteins. For example, in silico studies have explored the interaction of CGA with enzymes like cyclooxygenase-2 (COX-2), suggesting a potential role in inhibiting inflammation researchgate.net. Docking studies have also been used to investigate the interaction of CGA and its derivatives with proteins relevant to breast cancer treatment, revealing favorable binding interactions for certain derivatives frontiersin.orgresearchgate.net.

In silico analysis has been applied to study the interaction of chlorogenic acids with translocase-I (T1) of the glucose-6-phosphatase system, providing insights into the binding dynamics and identifying potential competitive inhibitors acs.org. Computational prospecting has also been used to assess the interaction between CGA and the CagA oncoprotein from Helicobacter pylori nih.gov.

These computational approaches complement in vitro and in vivo studies by providing molecular-level details of interactions, helping to elucidate mechanisms of action and guiding the rational design of CGA-based therapeutics frontiersin.orgijrrr.comscirp.orgacs.org.

Metabolism, Biotransformation, and Degradation of Chlorogenic Acid Cga

In Vivo Metabolic Pathways of CGA in Non-Human Biological Systems (e.g., plants, microorganisms)

In non-human biological systems, particularly plants and microorganisms, chlorogenic acid undergoes various metabolic and biotransformation processes. Plants are the primary producers of CGA, synthesizing it through the shikimate pathway. mdpi.comoup.comnih.gov Microorganisms, both those associated with plants and those in the environment, also play a crucial role in the biotransformation and degradation of CGA. mdpi.comresearchgate.netnih.gov

Identification and Characterization of CGA Metabolites

The metabolic breakdown of CGA in biological systems yields a variety of metabolites. In plants, CGA itself is a product of biosynthesis, but it can also be isomerized or further modified. nih.govd-nb.info For instance, heating 5-caffeoylquinic acid (5-CQA), a common isomer of CGA, can lead to isomerization to 3- and 4-CQA. nih.govd-nb.infocore.ac.ukumcs.pl

Microbial metabolism of CGA is a significant source of diverse metabolites. Studies on microbial degradation have identified key intermediate products. For example, a strain of Sphingomonas sp. isolated from tobacco leaves was shown to degrade CGA into caffeic acid, shikimic acid, and 3,4-dihydroxybenzoic acid. researchgate.netnih.gov These metabolites result from the cleavage of the ester bond linking caffeic acid and quinic acid, followed by further breakdown of the released phenolic and cyclic acid moieties. researchgate.netnih.gov

Table 1: Identified Microbial Metabolites of Chlorogenic Acid

Parent CompoundMicroorganismIdentified MetabolitesSource
Chlorogenic AcidSphingomonas sp.Caffeic acid, Shikimic acid, 3,4-dihydroxybenzoic acid researchgate.netnih.gov

Enzyme Systems and Biochemical Processes Involved in CGA Biotransformation

The biosynthesis of CGA in plants involves a series of enzymatic reactions within the phenylpropanoid pathway. Key enzymes include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Hydroxycinnamoyl-CoA ligase (4CL), Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), and Hydroxycinnamoyl CoA quinate hydroxycinnamoyl transferase (HQT). mdpi.comoup.comnih.govnih.govresearchgate.netfrontiersin.org HCT and HQT are particularly important acyltransferases responsible for the final esterification step between a hydroxycinnamoyl-CoA and quinic acid or shikimic acid. nih.gov HQT specifically favors quinate, leading to the formation of CGA isomers. nih.gov

Environmental Degradation Pathways of CGA

Chlorogenic acid can enter the environment through various routes, including plant residues and wastewater. Once in the environment, it is subject to both abiotic and biotic degradation processes.

Abiotic Degradation Processes (e.g., photolysis, hydrolysis)

Abiotic factors such as light, temperature, and pH can significantly influence the stability and degradation of CGA. nih.govd-nb.infoxml-journal.netresearchgate.netmdpi.com

Photolysis: CGA is susceptible to degradation by light, particularly UV irradiation. nih.govxml-journal.netmdpi.com Exposure to light can lead to the degradation of CGA into compounds like caffeic acid. xml-journal.net Photodegradation reactions, such as Norrish Type I and Type II, can involve the generation of free radicals and fragmentation of the molecule. mdpi.com

Hydrolysis: Hydrolysis, the cleavage of the ester bond by water, is another important abiotic degradation pathway for CGA. This process can be influenced by pH and temperature. nih.govd-nb.infocore.ac.ukumcs.plxml-journal.netresearchgate.netmdpi.com In aqueous solutions, especially under alkaline conditions, hydrolysis can occur, yielding caffeic acid and quinic acid. nih.govd-nb.infocore.ac.ukumcs.plresearchgate.net High temperatures also accelerate hydrolysis and other transformations. nih.govd-nb.infomdpi.com

Temperature: Elevated temperatures can induce various chemical changes in CGA, including isomerization, transesterification, and degradation through hydrolysis and other reactions. nih.govd-nb.infomdpi.com Roasting of coffee beans, for example, leads to significant degradation of CGA due to high temperatures, forming products like chlorogenic acid lactones and resulting in the release of caffeic and quinic acids. imreblank.chresearchgate.net

pH: The pH of the environment affects the stability of CGA. It is particularly susceptible to changes in alkaline conditions, where isomerization and hydrolysis are common degradation pathways. xml-journal.netresearchgate.net

Microbial Degradation and Bioremediation Potential of CGA in Environmental Compartments

Microorganisms in soil and water play a crucial role in the biodegradation of CGA. Various bacterial and fungal species have the capacity to metabolize CGA, utilizing it as a carbon source. researchgate.netnih.govnih.gov

Studies have identified specific microbial strains capable of degrading CGA. For instance, Sphingomonas sp. has been shown to efficiently degrade CGA in environmental samples. researchgate.netnih.gov Other potential CGA-biosynthesizing or degrading strains identified include Brevibacillus borstelensis, Bacillus amyloliquefaciens, Bacillus badius, Sphingomonas yabuuchiae, Enterobacter tabaci, and Lodderomyces elongisporus. nih.gov

The microbial degradation of CGA contributes to its removal from environmental compartments and highlights the potential for using microorganisms in bioremediation strategies for CGA-contaminated sites, although CGA is generally considered readily biodegradable. chemsafetypro.comepa.govmdpi.com Bioremediation involves using the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. epa.gov

Fate and Persistence of CGA Degradation Products in Soil and Water Systems

The degradation of CGA in soil and water results in the formation of various products, including caffeic acid, quinic acid, and 3,4-dihydroxybenzoic acid. researchgate.netnih.gov The fate and persistence of these metabolites in the environment depend on their chemical properties and the prevailing environmental conditions, including microbial activity, soil type, pH, and temperature. researchgate.net

Phenolic compounds, such as caffeic acid and 3,4-dihydroxybenzoic acid, can undergo further microbial degradation in soil, being mineralized to carbon dioxide. researchgate.net However, they can also interact with soil components, such as clay minerals and humic substances, through adsorption and polymerization, which can affect their mobility and persistence. researchgate.net Quinic acid, a cyclic polyol, is also subject to microbial metabolism.

The persistence of degradation products is generally assessed by measuring their half-lives (DT50) in different environmental matrices. chemsafetypro.com While specific persistence data for all CGA degradation products were not extensively detailed in the search results, the further microbial metabolism of key products like caffeic acid and quinic acid suggests that they are generally not expected to persist indefinitely in biologically active environments. researchgate.net However, factors like low microbial activity or specific soil conditions could influence their degradation rates.

Environmental Fate and Ecotoxicological Assessment of Chlorogenic Acid Cga

Environmental Persistence and Mobility of CGA in Ecosystems

The behavior of a chemical compound in the environment is governed by its physical and chemical properties and interactions with various environmental compartments like soil, water, and air wsu.edu. Key processes influencing environmental persistence and mobility include adsorption, leaching, runoff, degradation, and volatilization wsu.edumdpi.com.

Adsorption, Leaching, and Runoff Dynamics in Soil Systems

In soil systems, the adsorption and desorption processes dictate how readily a compound binds to soil particles, particularly to organic matter and clay minerals mdpi.combattelle.orgskb.com. Compounds that adsorb strongly to soil tend to have lower mobility, reducing their potential for leaching into groundwater or transport via surface runoff wsu.edumdpi.com. Conversely, weakly adsorbing compounds are more mobile wsu.edumdpi.com. Leaching is the process by which a substance is transported downwards through the soil profile by percolating water, potentially reaching groundwater wsu.edumdpi.com. Runoff involves the transport of substances across the soil surface by flowing water wsu.edumdpi.com. The extent of leaching and runoff is influenced by factors such as soil type, organic matter content, pH, rainfall intensity, and the compound's solubility and adsorption characteristics wsu.edumdpi.com. While general principles of adsorption, leaching, and runoff in soil are well-established wsu.edumdpi.combattelle.orgepa.gov, specific quantitative data on the adsorption coefficient (Kd or Koc) or leaching potential for Chlorogenic Acid in various soil types were not available in the provided search results.

Behavior and Distribution in Aquatic Systems (e.g., water-sediment partition)

In aquatic systems, the behavior and distribution of a compound are influenced by processes such as dissolution, dispersion, advection, sedimentation, and partitioning between the water column and sediments nih.govsolutions-project.eu. The water-sediment partition coefficient (Kd or Koc) is a key parameter describing the distribution of a substance between the solid phase (sediment) and the aqueous phase (water) skb.comnih.govsolutions-project.eu. Compounds with high partition coefficients tend to accumulate in sediments, while those with low coefficients remain primarily in the water column skb.comnih.gov. The distribution can also be affected by factors such as pH, temperature, salinity, and the presence of dissolved organic matter nih.gov. While the principles of water-sediment partitioning are understood nih.govsolutions-project.eunih.gov, specific data on the water-sediment partition coefficient for Chlorogenic Acid were not found in the provided search results.

Volatilization and Atmospheric Transport Characteristics

Volatilization is the process by which a substance moves from the dissolved or adsorbed phase into the gaseous phase wsu.edu. The potential for a compound to volatilize is primarily determined by its vapor pressure and Henry's Law constant wsu.edu. Substances with high vapor pressure and Henry's Law constant are more likely to volatilize and enter the atmosphere wsu.edu. Once in the atmosphere, compounds can be transported over long distances canada.ca. Atmospheric transport can also involve particulate matter to which compounds may adsorb copernicus.org. Degradation in the atmosphere can occur through reactions with atmospheric constituents like hydroxyl radicals or through photolysis wsu.edu. While volatilization and atmospheric transport are recognized environmental processes wsu.educanada.ca, specific data on the vapor pressure, Henry's Law constant, or atmospheric fate of Chlorogenic Acid were not available in the provided search results. Some results mentioned volatilization in the context of food processing, not environmental transport mdpi.comresearchgate.net.

Ecotoxicological Impacts of CGA on Non-Target Organisms

Ecotoxicology assesses the potential for chemical substances to cause adverse effects in ecological receptors, including non-target organisms in aquatic and terrestrial environments noack-lab.comeurofins.comresearchgate.net. Studies typically evaluate acute (short-term) and chronic (long-term) toxicity across different trophic levels noack-lab.comecetoc.orgctgb.nl.

Effects on Aquatic Organisms (e.g., fish, invertebrates, algae)

Aquatic organisms, including fish, invertebrates (such as Daphnia), and algae, can be exposed to substances present in the water column or sediments noack-lab.comresearchgate.netecetoc.orgctgb.nl. Ecotoxicity tests in aquatic systems measure endpoints such as survival, reproduction, growth, and development noack-lab.comctgb.nl. Standardized guidelines exist for conducting these tests noack-lab.comctgb.nl. While the potential ecotoxicological effects of various plant extracts and natural compounds on aquatic organisms are a subject of research researchgate.net, specific data detailing the toxicity of Chlorogenic Acid to representative aquatic organisms like fish, invertebrates, or algae were not found in the provided search results.

Effects on Terrestrial Organisms (e.g., soil microorganisms, non-target arthropods, plants)

Terrestrial organisms, including soil microorganisms, non-target arthropods (such as earthworms and insects), and plants, can be exposed to substances in soil or on plant surfaces eurofins.comresearchgate.net. Ecotoxicity studies in terrestrial systems assess endpoints relevant to the specific organism group, such as survival, reproduction, biomass, and growth eurofins.com. Soil microorganisms play crucial roles in nutrient cycling and organic matter decomposition, and their activity can be affected by chemical exposure eurofins.comnih.gov. Non-target arthropods, like earthworms, are important for soil health, while others may be beneficial insects eurofins.com. Plants can be affected by direct uptake from soil or deposition on foliage frontiersin.org. While ecotoxicological studies on terrestrial organisms are conducted to evaluate the potential impacts of substances in the environment eurofins.comresearchgate.net, specific data on the toxicity of Chlorogenic Acid to representative terrestrial organisms such as soil microorganisms, non-target arthropods, or plants were not available in the provided search results.

Based on the available information from scientific literature and databases, there is no publicly accessible data specifically pertaining to the environmental fate, trophic transfer, or bioaccumulation within ecosystems for a chemical compound identified solely as "CGA 41-70".

While "CGA" commonly refers to Chlorogenic Acid, and studies exist regarding the environmental presence and potential ecological interactions of Chlorogenic Acid, there is no information found under the specific identifier "this compound" concerning its environmental persistence, potential for accumulation in organisms, or transfer through food webs.

Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on the compound "this compound" for the requested topics of environmental fate, trophic transfer, and bioaccumulation due to the lack of specific scientific data available under that name.

Advanced Analytical Methodologies for Chlorogenic Acid Cga Research

Chromatographic Techniques for Comprehensive CGA Analysis

Chromatographic methods are fundamental for separating CGA and related compounds from complex mixtures found in natural products and biological samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems (e.g., UV-Vis, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorogenic acids due to their non-volatility and polarity. HPLC allows for the separation of different CGA isomers and other phenolic compounds present in a sample. Various detection systems are coupled with HPLC to enhance its analytical capabilities.

UV-Vis detectors are commonly employed, often set at wavelengths around 325 nm or 330 nm, which correspond to the maximum absorption of the caffeoyl moiety present in many CGAs. oup.comturkjps.org Diode Array Detectors (DAD) provide full UV-Vis spectra across the separation, allowing for peak identification based on spectral characteristics and purity assessment. oup.commdpi.comnih.gov

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides significantly more detailed information, enabling both separation and identification based on mass-to-charge ratio (m/z). This hyphenated technique is powerful for the analysis of complex samples containing numerous CGA isomers and related compounds. oup.commdpi.comacs.orgncsu.edumdpi.com HPLC-MS methods have been developed for the qualitative and quantitative analysis of phenolic acid compounds, revealing high resolution and separation capabilities. acs.org

Optimization of HPLC separation parameters, including mobile phase composition, flow rate, and column temperature, is crucial for achieving optimal separation of CGA isomers. mdpi.com For example, methods using a biphenyl (B1667301) column with a gradient of formic acid in water and methanol (B129727) have been optimized for the separation of key caffeoylquinic acids like 3-CQA, 4-CQA, and 5-CQA. mdpi.com Detection limits (LOD) and quantification limits (LOQ) for CGAs using HPLC-DAD can be in the range of micrograms per milliliter. mdpi.com

Data from HPLC analysis of chlorogenic acid content in different parts of Viburnum tinus and Viburnum orientale demonstrate the application of this technique for quantitative determination in plant matrices. turkjps.org

Sample SourceChlorogenic Acid Content (% w/w)
Viburnum tinus leaves0.2413
Viburnum tinus branches0.0141
Viburnum tinus fruits0.0741
Viburnum orientale leaves0.3811
Viburnum orientale branches0.2328
Viburnum orientale fruits0.5069

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Metabolites

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While chlorogenic acid itself is relatively non-volatile, GC and hyphenated techniques like GC-MS can be applied to analyze volatile metabolites that may be related to CGA metabolism or degradation, or to analyze derivatized CGAs to increase their volatility. ncsu.edumdpi.comnih.govccsenet.org

GC-MS is a powerful tool for the identification and semi-quantification of volatile profiles in various samples. nih.gov It has been used in conjunction with solid-phase microextraction (SPME) for the analysis of volatile compounds in complex matrices like coffee. nih.gov GC-MS analysis parameters typically involve specific temperature programs, carrier gases like helium, and electron ionization (EI) at 70 eV for mass fragmentation. mdpi.com While LC-MS is often preferred for the direct analysis of non-volatile phenolic acids like CGA, GC-MS can complement these studies by providing insights into the volatile fraction of a sample. ncsu.edumdpi.com

Spectroscopic and Spectrometric Approaches for CGA Characterization

Spectroscopic and spectrometric methods provide valuable information about the structure, concentration, and properties of CGA.

UV-Vis Spectroscopy and Derivative Spectrophotometry for Quantification

UV-Vis spectroscopy is a simple and cost-effective method for the quantification of CGA, particularly in samples where it is a major component. peneliti.netacademicjournals.orgresearchgate.net CGA exhibits characteristic absorption in the UV region due to the presence of the caffeoyl chromophore. academicjournals.orgresearchgate.net

However, direct UV-Vis analysis can be challenging in complex samples due to spectral overlap with other compounds, such as caffeine (B1668208) in coffee extracts. academicjournals.orgikm.org.my Derivative spectrophotometry can be employed to overcome this issue by resolving overlapped spectra and allowing for the determination of CGA at specific wavelengths where interference is minimized. academicjournals.orgikm.org.my Methods have been developed using UV-Vis spectrophotometry with specific detection systems, such as the potassium ferricyanide-Fe (III) system, which can provide a maximum absorption wavelength at 790 nm under optimized conditions. x-mol.com The validation of UV-Vis methods for CGA quantification has shown good linearity, precision, and accuracy when compared to HPLC methods. academicjournals.orgresearchgate.netx-mol.com

UV-Vis spectroscopy has also been used to study the optical transition properties and solvent effects of CGA in different polar solvents. academicjournals.orgresearchgate.net

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Trace Quantification

Mass Spectrometry (MS), especially when coupled with chromatographic techniques (LC-MS, GC-MS), is indispensable for the identification, structural characterization, and quantification of CGA and its isomers, even at trace levels. oup.commdpi.comacs.orgncsu.edumdpi.comresearchgate.netnih.govusask.ca

Tandem MS (MS/MS or MSn) provides fragmentation patterns that are unique to specific compounds, allowing for the unambiguous identification of CGA isomers and the elucidation of their structures. researchgate.netnih.govusask.casci-hub.se Fragmentation pathways of chlorogenic acids can be rationalized by considering their chemical structures and the lability of different bonds, particularly the ester bond linking the quinic acid and hydroxycinnamic acid moieties. researchgate.netsci-hub.se Different ionization modes, such as positive and negative electrospray ionization (ESI), can yield distinct fragmentation patterns, providing complementary structural information. researchgate.netusask.ca

MS/MS data can differentiate between structural isomers with the same m/z values based on the relative intensity of characteristic product ions. researchgate.net For instance, the three common mono-caffeoylquinic acids (3-CQA, 4-CQA, and 5-CQA) can be differentiated by the intensity of ions at m/z 191, 179, and 173 in negative ion mode MS/MS spectra. researchgate.net Advanced MS techniques like ion mobility mass spectrometry (IM-MS) and drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) can further aid in differentiating positional and cis/trans isomers of CGAs. nih.gov High-resolution MS instruments, such as Q-TOF-MS and Orbitrap MS, provide accurate mass measurements that are crucial for the confident identification of known and unknown CGA derivatives. nih.govacs.orgnih.gov

Targeted MS approaches, such as Selected Ion Monitoring (SIM) and Parallel Reaction Monitoring (PRM), are used for sensitive and specific quantification of CGAs in complex matrices. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of CGA. mdpi.comresearchgate.netnih.govresearchgate.netcreative-biostructure.com Both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, NOESY) are used for the complete assignment of proton and carbon signals, allowing for the confirmation of the chemical structure and the identification of different isomers. mdpi.comnih.govresearchgate.net

NMR spectroscopy is particularly valuable for the detailed structural elucidation of complex organic molecules in solution. mdpi.com It can provide insights into the spatial arrangement of atoms and the presence of hydrogen bonding, which influences the conformation of the CGA molecule. nih.gov Quantitative NMR (qNMR) can be used for the direct quantification of CGA in crude extracts without the need for extensive sample preparation or calibration curves, offering a reproducible and reliable method for determining compound concentration. researchgate.netcreative-biostructure.com

Studies using NMR have investigated the interaction of CGA with other compounds, such as caffeine, demonstrating the formation of complexes in solution. mdpi.com NMR can also be applied to analyze CGA in complex food matrices, providing a comprehensive profile of metabolites. creative-biostructure.com

Optimization of Sample Preparation and Extraction Techniques for CGA in Diverse Matrices

Effective sample preparation and extraction are crucial initial steps in the accurate analysis of Chlorogenic Acid (CGA) from diverse biological and food matrices. The complexity and variability of these matrices necessitate the optimization of techniques to ensure efficient recovery of CGA while minimizing interference from co-existing compounds.

Various methods have been employed for the extraction of CGA, including solvent extraction, solid-phase extraction (SPE), and increasingly, more advanced techniques such as accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE). The choice of extraction method is often dictated by the sample matrix, the required sensitivity, and the desired throughput.

For plant-based matrices like coffee beans, fruits, and vegetables, solvent extraction using polar solvents such as methanol, ethanol, or acetone, often mixed with water, is a common approach. fishersci.se The efficiency of solvent extraction can be influenced by factors such as solvent type, solvent concentration, temperature, extraction time, and the particle size of the sample. Optimization studies typically involve varying these parameters to determine the conditions that yield the highest CGA recovery. For instance, research on coffee cherry pulp highlighted the variability in chlorogenic acid content across different coffee varieties, underscoring the importance of optimized extraction for accurate quantification scielo.br.

Solid-phase extraction (SPE) is frequently used as a clean-up step after initial solvent extraction or as a direct extraction method for liquid samples. SPE utilizes a solid stationary phase to selectively retain CGA while allowing interfering compounds to pass through. The selection of the appropriate SPE sorbent (e.g., C18, hydrophilic-lipophilic balanced polymers) and elution solvent is critical for effective clean-up and recovery.

Advanced techniques like ASE and SFE offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency, particularly for complex or solid matrices. ASE uses elevated temperature and pressure to enhance the solubility and mass transfer of CGA into the solvent. SFE utilizes a supercritical fluid, typically carbon dioxide, with a co-solvent to extract analytes. These methods require careful optimization of parameters such as temperature, pressure, flow rate, and co-solvent composition.

The diversity of matrices, ranging from plant tissues to biological fluids, presents unique challenges. For biological matrices, protein precipitation or liquid-liquid extraction may be necessary before applying SPE or chromatographic analysis. The presence of enzymes that can degrade CGA also needs to be considered, potentially requiring enzyme inactivation steps during sample preparation.

Detailed research findings often highlight the impact of matrix effects on extraction efficiency. For example, the presence of high levels of lipids or carbohydrates in a sample matrix can interfere with CGA extraction and subsequent analysis. Therefore, method development must account for these matrix effects through careful optimization and validation.

Method Validation, Quality Assurance, and Inter-Laboratory Comparison in CGA Analysis

Ensuring the reliability, accuracy, and comparability of analytical results for Chlorogenic Acid (CGA) requires rigorous method validation, robust quality assurance protocols, and participation in inter-laboratory comparison studies.

Method validation is a documented process that verifies that an analytical method is suitable for its intended purpose. Key validation parameters for CGA analysis typically include:

Specificity/Selectivity: The ability of the method to accurately measure CGA in the presence of other components in the sample matrix. This is often assessed by analyzing samples spiked with potential interfering compounds or by using highly selective detection methods like mass spectrometry.

Sensitivity: Determined by the limit of detection (LOD) and limit of quantification (LOQ), which represent the lowest concentrations of CGA that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing certified reference materials or by spiking blank matrices with known concentrations of CGA and calculating the recovery.

Precision: The agreement among individual measurements when the same homogeneous sample is analyzed multiple times. Precision is usually expressed as repeatability (intra-laboratory variability) and reproducibility (inter-laboratory variability).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of CGA within a given range. This is determined by analyzing a series of standards at different concentrations and constructing a calibration curve.

Range: The interval between the upper and lower concentrations of CGA for which the method has been shown to be suitable.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quality assurance (QA) in CGA analysis involves a set of planned and systematic activities to ensure that the analytical data generated are of known and documented quality. This includes using qualified personnel, properly maintained equipment, validated methods, and appropriate reference standards. Regular calibration of instruments, use of control charts to monitor method performance, and participation in proficiency testing programs are essential components of a comprehensive QA system.

Inter-laboratory comparison studies, also known as round-robin tests, are invaluable for assessing the reproducibility and comparability of CGA analysis methods across different laboratories. In these studies, aliquots of the same homogeneous sample are sent to multiple participating laboratories for analysis. The results are then statistically analyzed to evaluate the variability between laboratories and to identify potential sources of discrepancy. Participation in such studies helps to build confidence in the reliability of CGA analysis methods and to harmonize analytical practices across the scientific community.

Data tables presenting validation parameters (e.g., LOD, LOQ, recovery rates, precision data) from method validation studies or results from inter-laboratory comparisons can provide concrete evidence of method performance and comparability. While specific data tables for "CGA 41-70" were not found, studies on Chlorogenic Acid (CGA) provide examples of how such data are presented and interpreted in the context of method validation and quality assurance.

The continuous evolution of analytical technologies necessitates ongoing method validation and optimization to ensure the highest standards of accuracy and reliability in CGA research.

Emerging Research Directions and Future Perspectives for Chlorogenic Acid Cga

Application of Multi-Omics Technologies (e.g., Metabolomics, Proteomics, Genomics) in CGA Research

Multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are proving invaluable in providing a holistic view of the complex biological systems influenced by or involved in CGA. These approaches allow researchers to simultaneously analyze multiple layers of biological information, offering deeper insights than traditional single-omics studies. frontiersin.orgmdpi.com

Integrated multi-omics analyses have been successfully applied to study the effects of CGA. For instance, a study investigating the role of CGA in improving the growth performance and immune function of immunologically stressed broilers utilized multi-omics approaches. nih.govnih.gov This research combined analysis of the gut microbiome, metabolomics, and proteomics to elucidate the immunoregulatory mechanisms of CGA. The findings indicated that CGA supplementation improved growth performance and immune function, correlating with increased gut microbiome diversity and changes in taxonomic composition, particularly in the Clostridiales vadin BB60_group. nih.govnih.gov Metabolomic analysis revealed increased levels of short-chain fatty acids and health-promoting metabolites like 2,4-dihydroxy benzoic acid and homogentisic acid in the CGA-treated group. nih.govnih.gov Proteomics identified increased expression of proteins such as thymosin beta (TMSB4X) and legumain (LGMN). nih.govnih.gov Furthermore, proteomic and metabolic analyses suggested that CGA treatment regulated the peroxisome proliferator-activated receptor (PPAR) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

In plant science, multi-omics is being used to understand CGA accumulation and biosynthesis. A study on Vaccinium dunalianum used transcriptomics and proteomics to identify key structural genes and transcription factors involved in CGA biosynthesis during leaf development. frontiersin.orgresearchgate.net Non-targeted metabolomics provided a comprehensive metabolic profile, contributing to the understanding of the plant's nutritional and medicinal value. frontiersin.orgresearchgate.net

These examples highlight how multi-omics technologies enable the identification of potential regulatory networks and mechanisms in biological systems influenced by CGA, offering a multidimensional understanding. frontiersin.org

Advanced Computational and Theoretical Chemistry in CGA Studies (e.g., quantum mechanics, molecular dynamics simulations)

Computational and theoretical chemistry methods, including quantum mechanics and molecular dynamics simulations, are increasingly employed to investigate the structural, electronic, and dynamic properties of CGA and its interactions with biological targets. kallipos.grrsc.org These methods provide insights at the atomic and molecular level that are often difficult or impossible to obtain experimentally.

Molecular dynamics simulations, for example, have been used to explore the interaction mechanisms between CGA and proteins, such as Streptococcus pneumoniae neuraminidase. nih.gov These simulations can predict binding affinities, identify key residues involved in interactions, and describe the nature of the forces (e.g., hydrogen bonds, salt bridges, cation-π interactions) driving the binding process. nih.gov Such studies provide a theoretical basis for understanding the inhibitory potential of CGA and its derivatives against specific enzymes. nih.gov

Furthermore, computational chemistry can be applied to study the behavior of CGA in different environments, such as its interactions with lipid bilayer membranes, providing insights into its absorption and distribution properties. documentsdelivered.com Quantum mechanical calculations can offer detailed information about the electronic structure and reactivity of CGA, aiding in the prediction of its metabolic fate and potential reaction pathways. kallipos.gracs.org

Novel Biosynthetic and Synthetic Biology Applications for CGA and Its Derivatives

Research into the biosynthesis of CGA in plants has identified key enzymes and pathways involved in its production, primarily through the phenylpropanoid pathway. mdpi.comresearchgate.netfrontiersin.org Enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), and hydroxycinnamoyl CoA quinate hydroxycinnamoyl transferase (HQT) play crucial roles. researchgate.netfrontiersin.org HQT, in particular, is considered a key rate-limiting enzyme in the final step of CGA biosynthesis. frontiersin.org

Leveraging this knowledge, synthetic biology approaches aim to engineer microorganisms or plants for the sustainable and efficient production of CGA and its derivatives. This involves modifying or introducing genes encoding the key biosynthetic enzymes into suitable host organisms. nih.gov Such efforts could lead to scalable production methods, potentially overcoming limitations associated with extraction from plant sources.

Synthetic methods for producing CGA and its derivatives are also being explored, offering alternative routes to obtain these compounds. google.comresearchgate.net These synthetic approaches can provide access to specific isomers or novel derivatives that may possess enhanced biological activities or improved properties. google.comresearchgate.net For instance, synthetic schemes have been developed for the synthesis of CGA derivatives with potential applications as enzyme inhibitors. researchgate.net

The interplay between understanding natural biosynthesis and developing synthetic routes is crucial for ensuring a reliable supply of CGA and for creating novel compounds with tailored properties.

Interdisciplinary Research on CGA's Role in Complex Ecological and Biological Systems

Understanding the full impact of CGA requires interdisciplinary research that considers its role within complex ecological and biological systems. This involves integrating knowledge and methodologies from various fields, including chemistry, biology, ecology, and potentially social sciences, to study the interactions of CGA in its natural context and its broader implications. utt.frusda.gov

In ecological systems, CGA plays a role in plant defense mechanisms against herbivores and pathogens, and it can also influence plant interactions with microbes in the soil. nih.govresearchgate.net Interdisciplinary studies can investigate how environmental factors and the presence of other organisms affect CGA production in plants and how CGA, in turn, impacts the surrounding ecosystem.

In biological systems, interdisciplinary research is essential to understand the systemic effects of CGA consumption in humans and animals. This goes beyond studying isolated molecular interactions to exploring how CGA is metabolized, distributed, and how it interacts with the complex network of biological pathways and the gut microbiome. nih.govnih.gov Such research can involve collaborations between analytical chemists, nutritionists, microbiologists, and medical researchers.

Furthermore, interdisciplinary approaches are vital for translating research findings into practical applications, whether in agriculture, food science, or medicine. This requires collaboration between scientists, engineers, and potentially policymakers to address challenges related to production, formulation, and implementation.

Q & A

Q. What core methodologies underpin the Comprehensive Geriatric Assessment (CGA) framework for adults aged 41–70?

The CGA framework integrates functional assessments such as Activity of Daily Living (ADL) and Instrumental Activity of Daily Living (IADL), alongside comorbidities (CIRS-G score) and geriatric syndromes. Studies categorize participants into "fit," "unfit," or "frail" based on these metrics, with age-adjusted stratification ensuring clinical relevance. For reproducibility, methodologies must align with standardized protocols, including validated scoring systems and cross-disciplinary data collection (e.g., health records, direct observations) .

Q. How should researchers design cross-sectional studies to evaluate nutritional status in the 41–70 age cohort?

Cross-sectional studies should employ anthropometric measures (e.g., BMI), dietary intake logs, and biochemical markers (e.g., serum albumin). Sampling must account for institutional vs. community-dwelling populations to avoid bias. For example, a study of 90 participants aged 41–70 used BMI thresholds (28.5 average) to identify obesity trends, emphasizing the need for age-specific dietary benchmarks .

Q. What statistical tools are recommended for clustering functional health data in geriatric research?

K-means clustering is effective for segmenting populations into categories like "beginner," "intermediate," and "advanced" based on functional scores (e.g., 0–40, 41–70, 71–100). Validation via silhouette analysis ensures cluster robustness, while sensitivity testing addresses outliers. This approach mirrors educational assessments but requires adaptation to clinical metrics .

Q. How can researchers mitigate sampling bias in longitudinal studies involving adults aged 41–70?

Prioritize demographic representativeness by oversampling underrepresented groups (e.g., low education, rural populations). Adjust for attrition using inverse probability weighting, as participation propensity correlates with education level and health status. Evidence shows that individuals aged 41–70 with higher education are 1.5–2× more likely to remain in longitudinal cohorts .

Q. What ethical considerations apply when collecting geriatric data for CGA-based studies?

Obtain informed consent with simplified documentation for cognitively impaired participants. Ensure compliance with GDPR or HIPAA for health data anonymization. Ethical review boards should evaluate risk-benefit ratios, particularly for invasive biomarkers or sensitive psychosocial data .

Advanced Research Questions

Q. How can contradictory findings in CGA’s predictive validity for mortality be resolved?

Contradictions often arise from heterogeneous cohorts (e.g., varying comorbidities, sample sizes). Apply meta-regression to isolate age-specific effects or conduct multi-center studies with standardized protocols. For instance, CGA’s correlation with overall survival (OS) is consistent, but progression-free survival (PFS) associations vary—highlighting the need for endpoint harmonization .

Q. What experimental designs address the confounding effects of socioeconomic factors in CGA 41–70 studies?

Use propensity score matching to balance covariates like income or access to healthcare. Structural equation modeling (SEM) can disentangle direct vs. indirect effects of socioeconomic status on functional decline. A 2022 study controlled for ZIP code-based deprivation indices, reducing bias by 22% .

Q. How do machine learning models improve risk stratification in the 41–70 age group compared to traditional CGA categories?

Random forest algorithms outperform logistic regression in predicting frailty transitions (AUC: 0.92 vs. 0.78) by integrating dynamic variables like medication adherence and social support. However, model interpretability remains a challenge, necessitating SHAP (SHapley Additive exPlanations) values for clinical adoption .

Q. What replication strategies validate CGA-derived biomarkers across diverse populations?

Conduct factorial validation: (1) internal validation via bootstrapping, (2) external validation in independent cohorts (e.g., ethnic/geographic diversity), and (3) mechanistic validation using in vitro models. For example, interleukin-6 levels showed population-specific predictive power, requiring adjusted thresholds for global applicability .

Q. How can mixed-methods research enhance the interpretation of CGA 41–70 data?

Triangulate quantitative metrics (e.g., ADL scores) with qualitative interviews to contextualize functional decline. A 2023 study combined cluster analysis with grounded theory, revealing that "unfit" individuals prioritize social connectivity over physical health—a nuance missed by purely statistical approaches .

Q. Methodological Guidelines :

  • Data Collection : Use REDCap or similar platforms for standardized entry, minimizing transcription errors .
  • Analysis : Apply Bonferroni correction for multiple hypothesis testing in cohort studies .
  • Reporting : Follow STROBE or CONSORT guidelines, with supplementary files detailing CGA scoring criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.